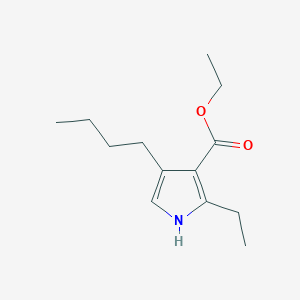

Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate

説明

Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by a five-membered aromatic heterocyclic core with one nitrogen atom. Its structure features a butyl group at position 4, an ethyl group at position 2, and an ethyl ester moiety at position 3 (Figure 1). Pyrrole derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and kinase inhibitory properties .

特性

分子式 |

C13H21NO2 |

|---|---|

分子量 |

223.31 g/mol |

IUPAC名 |

ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C13H21NO2/c1-4-7-8-10-9-14-11(5-2)12(10)13(15)16-6-3/h9,14H,4-8H2,1-3H3 |

InChIキー |

PLQOBRLVLOVTJE-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=CNC(=C1C(=O)OCC)CC |

製品の起源 |

United States |

準備方法

Synthetic Routes: Several synthetic routes can lead to the preparation of ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate. One common approach involves the condensation of an appropriate aldehyde or ketone with an amine, followed by esterification. For example:

Condensation Reaction:

Industrial Production Methods: While there isn’t a specific industrial production method dedicated to this compound, it can be synthesized on a laboratory scale using the methods described above. Large-scale production would likely involve modifications and optimization for efficiency.

化学反応の分析

Reactions: Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate can undergo various reactions, including:

Oxidation: Oxidation of the pyrrole ring or the alkyl groups.

Reduction: Reduction of the carbonyl group or other functional groups.

Substitution: Substitution reactions at the pyrrole nitrogen or the ester carbonyl carbon.

Oxidation: Oxidizing agents like KMnO4, PCC, or Jones reagent.

Reduction: Reducing agents like LiAlH4 or NaBH4.

Substitution: Alkylating agents or nucleophiles (e.g., Grignard reagents).

Major Products: The major products depend on the specific reaction conditions. For example:

- Oxidation may lead to carboxylic acids or other oxidized derivatives.

- Reduction could yield the corresponding alcohol.

- Substitution reactions may introduce different alkyl or aryl groups.

科学的研究の応用

Medicinal Chemistry: Investigating its biological activity as a potential drug candidate.

Materials Science: Exploring its use in organic electronics or sensors.

Natural Product Synthesis: As a building block for more complex molecules.

作用機序

The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its interactions with cellular components and pathways.

生物活性

Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate features a pyrrole ring, which is known for its role in various biologically active compounds. The presence of the ethyl and butyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

The mechanism of action for ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate involves interactions with specific biological targets. The pyrrole ring can participate in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, which may alter biochemical pathways. Additionally, the ester group may undergo hydrolysis, releasing the active pyrrole derivative that exerts its biological effects.

Biological Activity

Research indicates that ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrole, including ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate, possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate | TBD | Staphylococcus aureus |

| Similar Pyrrole Derivative | 3.125 | Escherichia coli |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

| Study Reference | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | TBD | Apoptosis induction | |

| HeLa (Cervical Cancer) | TBD | Cell cycle arrest |

Case Studies

- Antimicrobial Efficacy : A study investigated a series of pyrrole derivatives, including ethyl 4-butyl-2-ethyl-1H-pyrrole-3-carboxylate, against multidrug-resistant bacteria. The results indicated promising activity with MIC values below 10 μg/mL for several derivatives.

- Anticancer Properties : In another research effort, the compound was tested on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 5 μM, suggesting a strong potential for development as an anticancer agent.

類似化合物との比較

Structural Analogues and Substituent Effects

Pyrrole-3-carboxylate derivatives exhibit significant variability in substituent patterns, which critically influence their physicochemical and biological properties. Key analogs and their distinguishing features are summarized below:

Key Observations :

- Lipophilicity vs. In contrast, fluorinated or sulfonated analogs (e.g., compound 238 ) balance lipophilicity with electronegativity, improving target interactions but possibly limiting bioavailability.

- The target compound’s alkyl groups are electron-donating, which may stabilize the ring but reduce electrophilic reactivity.

- Biological Activity : Aromatic/halogenated derivatives (e.g., bis(4-chlorophenyl) in ) show marked antitumor and antimicrobial activities, likely due to enhanced π-π stacking or hydrophobic interactions with proteins. The target compound’s alkyl chain may favor interactions with lipid-rich environments (e.g., cell membranes).

Physicochemical Properties

- Solubility : The butyl group in the target compound likely reduces polarity compared to sulfonyl (e.g., compound 238 ) or pyridyl () analogs. This may necessitate formulation with surfactants or co-solvents for in vivo studies.

- Stability : Alkyl substituents are less prone to metabolic oxidation than aromatic/halogenated groups, suggesting improved stability in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。